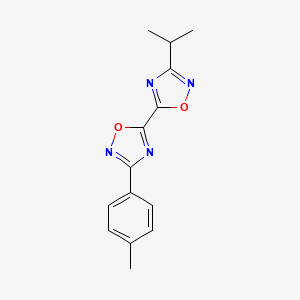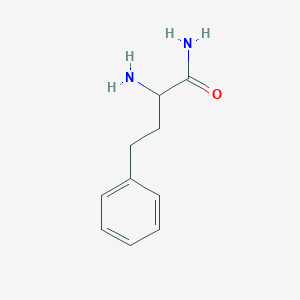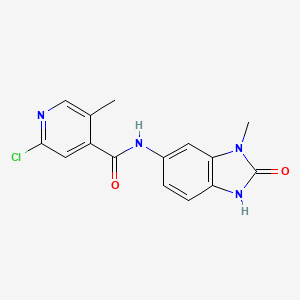![molecular formula C15H13NO3 B2914409 (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid CAS No. 227104-92-9](/img/structure/B2914409.png)
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance describe its behavior under various conditions. Unfortunately, specific information about the physical and chemical properties of “this compound” was not available in the sources I found .Mecanismo De Acción
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid exerts its biological effects through various mechanisms, including the inhibition of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. This compound has been found to selectively inhibit PTPs that are overexpressed in cancer cells, leading to the inhibition of cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokines and chemokines, and the protection against oxidative stress and inflammation. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. This compound is also readily available and can be synthesized in large quantities. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid, including the development of more potent and selective PTP inhibitors for cancer therapy, the investigation of the role of this compound in other diseases, such as diabetes and cardiovascular disease, and the exploration of the potential of this compound as a drug candidate for clinical use. Additionally, further research is needed to elucidate the mechanisms underlying the biological effects of this compound and to identify potential biomarkers for its therapeutic efficacy.
Métodos De Síntesis
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid can be synthesized through a multistep process involving the reaction of 3-bromopyridine with 4-methoxybenzaldehyde, followed by the addition of malonic acid and subsequent decarboxylation. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
(E)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)8-5-12-3-6-14(7-4-12)19-11-13-2-1-9-16-10-13/h1-10H,11H2,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLBFBFCPDJFIO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide](/img/structure/B2914329.png)
![(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2914330.png)
![N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914331.png)
![3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2914332.png)


![diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2914336.png)
![S-[(2,4-Dibromophenyl)methyl] ethanethioate](/img/structure/B2914338.png)
![[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol](/img/structure/B2914343.png)
![4-[3-(3-Chlorophenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2914346.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)